molecular formula C9H7NO2S B2711319 5-Methyl-1,2-benzothiazole-3-carboxylic acid CAS No. 50789-12-3

5-Methyl-1,2-benzothiazole-3-carboxylic acid

Cat. No.: B2711319
CAS No.: 50789-12-3
M. Wt: 193.22
InChI Key: OASMYKUXMJUVAF-UHFFFAOYSA-N
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Description

5-Methyl-1,2-benzothiazole-3-carboxylic acid is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1,2-benzothiazole-3-carboxylic acid typically involves the condensation of 2-aminobenzenethiol with a carbonyl or cyano group-containing substance . Common synthetic pathways include:

Industrial Production Methods: Industrial production methods often focus on optimizing yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are favored due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-1,2-benzothiazole-3-carboxylic acid undergoes various chemical reactions, including:

  • Oxidation
  • Reduction
  • Substitution

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .

Scientific Research Applications

5-Methyl-1,2-benzothiazole-3-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 1,3-Benzothiazole
  • 2,1-Benzothiazole
  • Benzoxazole

Comparison: While 5-Methyl-1,2-benzothiazole-3-carboxylic acid shares structural similarities with other benzothiazoles, its unique methyl and carboxylic acid groups confer distinct chemical and biological properties. These modifications can enhance its binding affinity to specific targets and improve its overall efficacy in various applications .

Properties

IUPAC Name

5-methyl-1,2-benzothiazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c1-5-2-3-7-6(4-5)8(9(11)12)10-13-7/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OASMYKUXMJUVAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SN=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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